molecular formula C22H16O6 B2845333 Methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate CAS No. 374705-99-4

Methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate

Cat. No.: B2845333
CAS No.: 374705-99-4
M. Wt: 376.364
InChI Key: VGJSDDMLPHVXGD-UHFFFAOYSA-N
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Description

Methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate is a heterocyclic compound featuring a coumarin (chromen-2-one) core substituted at position 4 with a phenyl group and at position 7 with an oxymethyl linker to a furan-2-carboxylate ester. This structure combines the aromatic and hydrogen-bonding capabilities of coumarin with the electron-rich furan ring, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6/c1-25-22(24)19-10-8-16(27-19)13-26-15-7-9-17-18(14-5-3-2-4-6-14)12-21(23)28-20(17)11-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJSDDMLPHVXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate typically involves multiple steps, starting with the formation of the chromone core. One common synthetic route includes the following steps:

  • Formation of the Chromone Core: : This can be achieved through the cyclization of appropriate precursors such as phenols and β-keto esters.

  • Introduction of the Methyl Group: : The methyl group at the 5-position of the furan ring is introduced through methylation reactions.

  • Attachment of the Oxy Methyl Group: : The oxy methyl group at the 7-position of the chromen-2-one ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

  • Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution: : Nucleophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as sodium methoxide (NaOCH₃) and aprotic solvents like dimethylformamide (DMF) are typically employed.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate: has several scientific research applications:

  • Chemistry: : It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: : The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

  • Medicine: : It is investigated for its therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.

  • Industry: : The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which Methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate can be contextualized against related derivatives, as outlined below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Biological/Physical Properties Key References
This compound (Target) 4-phenylchromen-7-yl, oxymethyl-furan-2-carboxylate Not explicitly reported Inferred solubility due to ester and aromatic groups
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate 2-fluoro-4-nitrophenyl on furan Not reported Antimycobacterial activity; high crystallinity
Methyl 5-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate 6-chloro substitution on chromen Not reported Likely enhanced electronic effects due to Cl
Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate Methoxycarbonylethyl chain on furan Not reported Antimicrobial activity (e.g., vs. Xanthomonas)
Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate 6-hexyl substitution on chromen 460.5 High lipophilicity (XLogP3 = 6.8)

Key Observations

The hexyl-substituted chromen derivative demonstrates significantly increased lipophilicity (XLogP3 = 6.8), which could improve membrane permeability but reduce aqueous solubility .

Biological Activity Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate shows antimycobacterial activity, attributed to its nitro and fluoro groups, which may interfere with bacterial iron homeostasis . Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate exhibits specific antimicrobial activity against Xanthomonas axonopodis, highlighting the role of side-chain modifications in targeting pathogens .

Crystallinity and Solubility

  • The fluorinated nitro derivative forms high-quality crystals due to stacking interactions and minimal CH···O bonds, a property critical for X-ray crystallography and structure-based drug design .
  • The target compound’s ester groups and aromatic systems likely confer moderate solubility, though this remains untested in the provided evidence.

Synthetic Methodology Analogous compounds (e.g., ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate) are synthesized via nucleophilic substitution using K₂CO₃ in DMF, suggesting a scalable route for the target compound .

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